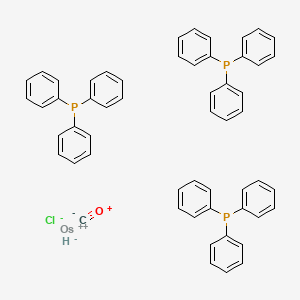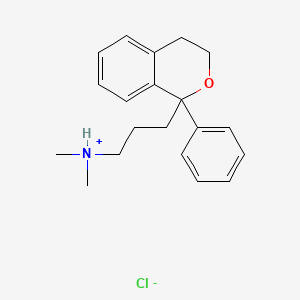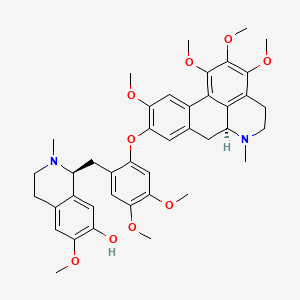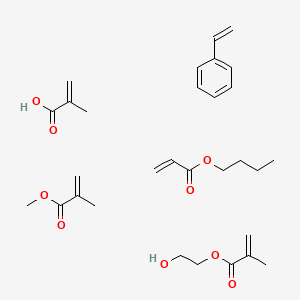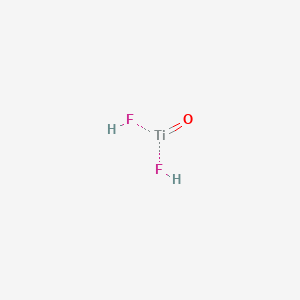
Titanium fluoride oxide (TiF2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium fluoride oxide (TiF2O) is an inorganic compound that combines the properties of titanium, fluorine, and oxygen. It is known for its unique chemical and physical properties, which make it a subject of interest in various scientific fields. The compound is characterized by its molecular formula TiF2O and a molecular weight of approximately 101.863 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium fluoride oxide can be synthesized through various methods. One common approach involves the fluorination of titanium dioxide (TiO2) using molecular fluorine (F2) or hydrogen fluoride (HF). For instance, the fluorination of anatase TiO2 with molecular fluorine can yield TiF2O . Another method includes the solvothermal synthesis, where titanium precursors are treated with hydrofluoric acid under controlled conditions .
Industrial Production Methods: While specific industrial production methods for titanium fluoride oxide are not extensively documented, the processes likely involve large-scale fluorination reactions similar to those used in laboratory settings. The choice of precursor materials, reaction conditions, and purification steps are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Titanium fluoride oxide undergoes various chemical reactions, including:
Oxidation: TiF2O can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state species.
Substitution: Fluorine atoms in TiF2O can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen or ozone can be used.
Reduction: Reducing agents like hydrogen or metal hydrides are employed.
Substitution: Halogen exchange reactions can be facilitated using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Higher oxidation state compounds of titanium.
Reduction: Lower oxidation state titanium species.
Substitution: Halogenated derivatives of titanium fluoride oxide.
Aplicaciones Científicas De Investigación
Titanium fluoride oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which titanium fluoride oxide exerts its effects is largely dependent on its interaction with other molecules and materials. In catalytic applications, TiF2O facilitates reactions by providing active sites for reactants to interact. Its unique electronic structure allows it to participate in redox reactions, making it an effective catalyst. In biomedical applications, its biocompatibility and stability under physiological conditions enable it to interact with biological molecules without causing adverse effects .
Comparación Con Compuestos Similares
Titanium dioxide (TiO2): A widely studied compound known for its photocatalytic properties.
Titanium oxyfluoride (TiOF2): Shares similarities with TiF2O but differs in its fluorine content and structural properties.
Titanium nitride (TiN): Known for its hardness and use in coatings.
Uniqueness of Titanium Fluoride Oxide: Titanium fluoride oxide stands out due to its unique combination of fluorine and oxygen, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
13537-16-1 |
|---|---|
Fórmula molecular |
F2H2OTi |
Peso molecular |
103.879 g/mol |
Nombre IUPAC |
oxotitanium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Ti/h2*1H;; |
Clave InChI |
ZHLHFHDGXLSFSR-UHFFFAOYSA-N |
SMILES canónico |
O=[Ti].F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


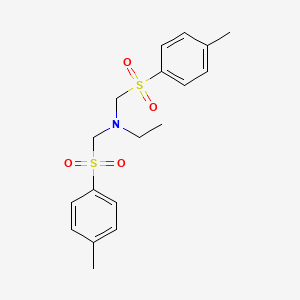
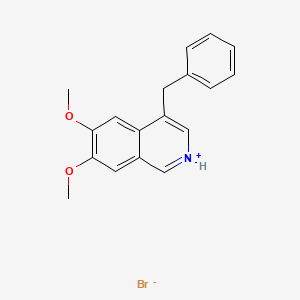
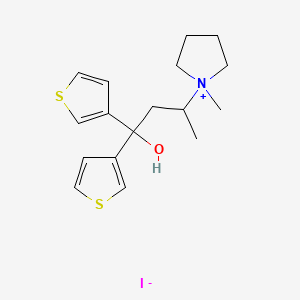
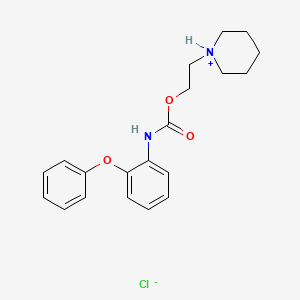
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
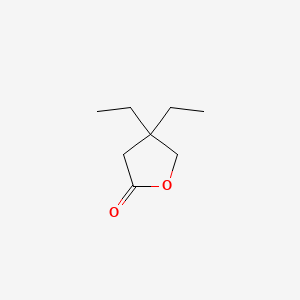
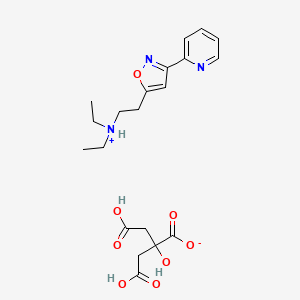
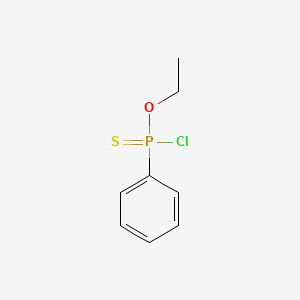
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
